An In-depth Technical Guide to 4-(4-methylphenyl)but-3-enoic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(4-methylphenyl)but-3-enoic Acid: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(4-methylphenyl)but-3-enoic acid, a molecule of interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications, with a particular focus on its relevance to researchers, scientists, and professionals in the pharmaceutical industry.
Introduction and Molecular Overview
4-(4-methylphenyl)but-3-enoic acid, also known as 4-(p-tolyl)but-3-enoic acid, belongs to the class of unsaturated carboxylic acids. Its structure is characterized by a butenoic acid moiety attached to a 4-methylphenyl (p-tolyl) group. The presence of the aromatic ring, the carboxylic acid functional group, and the carbon-carbon double bond confers upon this molecule a unique combination of chemical reactivity and potential biological activity.
The structural similarity to 4-phenylbutanoic acid, a known histone deacetylase (HDAC) inhibitor, suggests that 4-(4-methylphenyl)but-3-enoic acid may also possess anti-tumorigenic properties, making it a compelling candidate for further investigation in oncology research.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(4-methylphenyl)but-3-enoic acid |
| CAS Number | 127404-74-4[3] |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [3] |
| SMILES | O=C(O)C/C=C/C1=CC=C(C)C=C1[3] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label="CH3"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; C4 [pos="3,0!"]; O1 [pos="3.5,0.8!"]; O2 [pos="3.5,-0.8!"]; C5 [pos="-1.2,0.5!"]; C6 [pos="-2.2,0.2!"]; C7 [pos="-2.2,-0.8!"]; C8 [pos="-1.2,-1.1!"]; C9 [pos="-0.2,-0.8!"]; C10 [pos="-0.2,0.2!"]; C11 [pos="-3.2,0.5!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O1 [len=1.5]; C4 -- O2 [len=1.5]; C1 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C10; C6 -- C11;
}
Caption: 2D Chemical Structure of 4-(4-methylphenyl)but-3-enoic acid.
Physicochemical and Spectroscopic Properties
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Value (Estimated) | Basis of Estimation |
| Melting Point | ~80-90 °C | Based on similar aromatic carboxylic acids. |
| Boiling Point | >300 °C | Extrapolated from related compounds. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water. | Based on the properties of similar unsaturated carboxylic acids.[4] |
| pKa | ~4-5 | Typical range for carboxylic acids. |
Spectroscopic Characterization
While specific spectra for 4-(4-methylphenyl)but-3-enoic acid are not widely published, the expected spectral characteristics can be predicted based on its structural motifs.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.
-
Vinylic Protons: Signals in the range of δ 5.5-6.5 ppm, showing coupling to each other and to the adjacent methylene protons.
-
Methylene Protons: A doublet of doublets or a multiplet around δ 3.2-3.5 ppm.
-
Methyl Protons: A singlet around δ 2.3 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals between δ 125-140 ppm.
-
Vinylic Carbons: Signals in the range of δ 120-135 ppm.
-
Methylene Carbon: A signal around δ 30-40 ppm.
-
Methyl Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): An expected peak at m/z = 176.
-
Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and other characteristic fragments of the tolyl and butenoic acid moieties.
Synthesis of 4-(4-methylphenyl)but-3-enoic Acid
A plausible and efficient synthetic route to 4-(4-methylphenyl)but-3-enoic acid is the Reformatsky reaction , followed by hydrolysis.[5][6][7] This well-established method involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.
Caption: Proposed synthetic pathway for 4-(4-methylphenyl)but-3-enoic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Reformatsky Reaction and Dehydration to form Ethyl 4-(4-methylphenyl)but-3-enoate
This protocol is adapted from general procedures for the Reformatsky reaction.[8]
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a small crystal of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add anhydrous benzene or toluene to the flask. A mixture of p-tolualdehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) dissolved in the same anhydrous solvent is placed in the dropping funnel.
-
Initiation and Reaction: Add a small portion of the aldehyde/ester mixture to the zinc suspension and warm gently to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining mixture dropwise at a rate that maintains a steady reflux.
-
Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. Cool the reaction mixture to room temperature and then in an ice bath. Cautiously quench the reaction by the slow addition of dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, which is a mixture of the β-hydroxy ester and the dehydrated product, can often be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). The final ester is then purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 4-(4-methylphenyl)but-3-enoate
This protocol is a standard procedure for ester hydrolysis.
-
Saponification: Dissolve the purified ethyl 4-(4-methylphenyl)but-3-enoate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, dilute hydrochloric acid.
-
Isolation: The product, 4-(4-methylphenyl)but-3-enoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Potential Biological Activity and Applications in Drug Development
While direct experimental evidence for the biological activity of 4-(4-methylphenyl)but-3-enoic acid is limited in the current literature, compelling inferences can be drawn from its structural analog, 4-phenylbutanoic acid (PBA). PBA is a known inhibitor of histone deacetylases (HDACs).[1][2]
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Hypothesized mechanism of action via HDAC inhibition.
Given that 4-(4-methylphenyl)but-3-enoic acid shares the core phenylbutanoic acid scaffold, it is highly probable that it also functions as an HDAC inhibitor. The addition of the methyl group on the phenyl ring may influence its potency, selectivity, and pharmacokinetic properties. This makes it an attractive candidate for:
-
Anticancer Drug Development: As a potential HDAC inhibitor, this compound could be investigated for its efficacy against various cancer cell lines and in preclinical tumor models.
-
Neurological Disorders: HDAC inhibitors have also shown promise in the treatment of neurodegenerative diseases.
-
Inflammatory Diseases: Some HDAC inhibitors exhibit anti-inflammatory properties.
The development of this molecule as a therapeutic agent would require a systematic evaluation of its biological activity, including in vitro enzyme inhibition assays, cell-based proliferation and apoptosis assays, and in vivo efficacy and toxicity studies.
Conclusion and Future Directions
4-(4-methylphenyl)but-3-enoic acid is a molecule with significant potential in drug discovery, primarily due to its structural similarity to known HDAC inhibitors. This guide has outlined its fundamental chemical properties, a viable synthetic route, and a strong rationale for its investigation as a therapeutic agent.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization are necessary to provide a pure, well-documented compound for biological studies.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of HDAC isoforms and various cancer cell lines is required to determine its potency, selectivity, and mechanism of action.
-
In Vivo Studies: Preclinical studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and safety profile.
The exploration of 4-(4-methylphenyl)but-3-enoic acid and its derivatives represents a promising avenue for the development of novel epigenetic-based therapies.
References
- Cousens, L. S., Gallwitz, D., & Alberts, B. M. (1979). Different accessibilities in chromatin to histone acetylase. Journal of Biological Chemistry, 254(5), 1716–1723.
- Marks, P. A., Rifkind, R. A., Richon, V. M., Breslow, R., Miller, T., & Kelly, W. K. (2001). Histone deacetylase inhibitors and cancer therapy.
- Reformatsky, S. (1887). Neue Synthese von β-Oxycarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37.
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PubChem. 4-Methyl-3-phenylpent-3-enoic acid. Retrieved from [Link]
- Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. (2003). Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. Journal of medicinal chemistry, 46(24), 5395–5401.
- Butler, L. M., Agus, D. B., Scher, H. I., Higgins, B., Rose, A., Cordon-Cardo, C., ... & Marks, P. A. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. Cancer research, 60(18), 5165–5170.
- Richon, V. M., Emiliani, S., Verdin, E., & Marks, P. A. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007.
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Wikipedia. Reformatsky reaction. Retrieved from [Link]
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Chemistry LibreTexts. Reformatsky Reaction. Retrieved from [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
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GCRIS. Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro. Retrieved from [Link]
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Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. But-3-enoic acid. Retrieved from [Link]
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